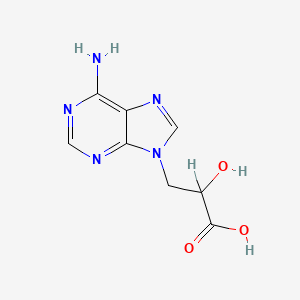

3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid

Description

¹³C Nuclear Magnetic Resonance (NMR)

The ¹³C NMR spectrum of this compound reveals distinct signals corresponding to its purine and hydroxypropanoic acid moieties:

- Purine ring carbons : Resonances between δ 120–155 ppm, characteristic of aromatic carbons in adenine derivatives.

- C2 hydroxyl-bearing carbon : A signal near δ 70 ppm, typical for secondary alcohols.

- Carboxylic acid carbon : A peak at δ 175–180 ppm, consistent with deprotonated -COOH groups at neutral pH.

- Methylene group (CH₂) : A triplet near δ 40–45 ppm, split due to coupling with adjacent protons.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 223.1 ([M+H]⁺), corresponding to the molecular formula C₈H₉N₅O₃. Key fragmentation patterns include:

- Loss of H₂O (m/z 205.1 ).

- Cleavage of the C-N bond between the purine and side chain (m/z 136.0 , adenine fragment).

- Decarboxylation (-COOH → -H) yielding m/z 177.1 .

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹³C NMR | δ 155 ppm (C4, purine) | Aromatic carbon in adenine |

| δ 70 ppm (C2, hydroxy group) | Secondary alcohol | |

| δ 175 ppm (C1, carboxylic acid) | Deprotonated -COOH | |

| ESI-MS | m/z 223.1 ([M+H]⁺) | Molecular ion |

| m/z 205.1 ([M+H-H₂O]⁺) | Dehydration product |

Tautomeric Forms and Protonation States Under Physiological Conditions

The compound exhibits pH-dependent protonation states:

- Purine ring : The N1 and N3 positions of adenine remain unprotonated at physiological pH (7.4), while the exocyclic amino group (N6) retains its proton.

- Carboxylic acid group : Deprotonated (-COO⁻) at pH > 3, forming a zwitterionic structure with the protonated amino group.

- Hydroxyl group : Remains neutral (-OH) under physiological conditions due to its high pKa (~10).

Tautomerism is limited due to the stability of the canonical 9H-adenine form. However, rare enol tautomers may form at elevated pH, involving proton transfer between N7 and O of the hydroxyl group.

| Group | Protonation State (pH 7.4) | pKa |

|---|---|---|

| Carboxylic acid | Deprotonated (-COO⁻) | ~2.5 |

| Amino group (N6) | Protonated (-NH₃⁺) | ~4.5 |

| Hydroxyl group | Neutral (-OH) | ~10 |

Properties

IUPAC Name |

3-(6-aminopurin-9-yl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O3/c9-6-5-7(11-2-10-6)13(3-12-5)1-4(14)8(15)16/h2-4,14H,1H2,(H,15,16)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOFECKRSHSYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90915457 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94535-32-7 | |

| Record name | 3-Adenin-9-yl-2-hydroxypropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6-Amino-9H-purin-9-yl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Background and Mechanistic Overview

The oxidation of diisopropyl ( S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine ( 8a ) represents a foundational route to 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid. This method leverages the stereochemical integrity of HPMPA (hydroxyphosphonomethoxypropyladenine) derivatives, which are oxidized at the hydroxyl-bearing carbon to introduce the carboxylic acid functionality. Modern oxidizing agents, such as Dess-Martin periodinane or TEMPO-based systems, are preferred for their mild conditions and compatibility with acid-sensitive protecting groups.

Synthetic Procedure

-

Starting Material Preparation : Diisopropyl ( S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine ( 8a ) is synthesized via established protocols involving nucleophilic substitution of adenine with a protected phosphonomethoxypropyl bromide.

-

Oxidation Step : The hydroxyl group of 8a is oxidized using a stoichiometric amount of Dess-Martin periodinane in dichloromethane at 0–25°C.

-

Deprotection : The diisopropyl phosphonate protecting groups are removed via treatment with trimethylsilyl bromide (TMSBr) in acetonitrile, followed by aqueous workup to yield the free carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Oxidation Yield | 75–85% |

| Deprotection Yield | >90% |

| Purity (HPLC) | ≥98% |

This method achieves high stereochemical fidelity but requires meticulous control over oxidation conditions to avoid overoxidation.

Alkylation of Adenine with Carboxylic Acid Synthons

Alkylation Strategy

An alternative approach involves alkylating adenine with a synthon containing a preformed carboxylic acid moiety. For example, 3-(6-aminopurin-9-yl)-propionic acid ethyl ester serves as a precursor, which is hydrolyzed to the target compound.

Stepwise Synthesis

-

Alkylation : Adenine is reacted with ethyl 3-bromopropionate in the presence of a base (e.g., K₂CO₃) in DMF at 80°C to form the ethyl ester intermediate.

-

Hydrolysis : The ester is hydrolyzed using concentrated HCl under reflux, followed by pH adjustment to 3.0 with NaOH to precipitate the product.

Key Data :

| Parameter | Value |

|---|---|

| Alkylation Yield | 60–70% |

| Hydrolysis Yield | 95% |

| Final Purity | 99% (by ¹H NMR) |

This route is notable for its simplicity and high hydrolysis yield, though the alkylation step may produce regioisomeric byproducts requiring chromatographic purification.

Phosphonate Alkylation and Deprotection

Tenofovir-Inspired Synthesis

A method adapted from Tenofovir synthesis involves phosphonate intermediates. 9-[2-(R)-(Phosphonomethoxy)propyl]adenine (PMPA) is reacted with L-alanine isopropyl ester hydrochloride under Mitsunobu conditions to introduce the hydroxypropanoic acid side chain.

Detailed Protocol

-

Activation : PMPA is treated with thionyl chloride to generate the acyl chloride intermediate.

-

Coupling : The acyl chloride reacts with 3-hexadecyloxy-1-propanol in acetonitrile, followed by L-alanine isopropyl ester and triethylamine to form the protected derivative.

-

Deprotection : Acidic hydrolysis with HBr (48% w/w) removes phosphonate and ester protecting groups.

Key Data :

| Parameter | Value |

|---|---|

| Coupling Yield | 52.1% |

| Deprotection Yield | 70–80% |

| Overall Purity | 98.6% (HPLC) |

This method is labor-intensive but valuable for producing derivatives with modified pharmacokinetic properties.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action of 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of adenosine deaminase, an enzyme involved in purine metabolism . By inhibiting this enzyme, the compound can modulate the levels of adenosine and its derivatives, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

4-(6-Amino-9H-purin-9-yl)-2-hydroxybutyric Acid (DZA)

- Structure : Features a four-carbon chain (butyric acid) with a hydroxyl group at the β-position.

- Key Differences: Longer chain length compared to the target compound (propanoic acid vs. butyric acid) may alter pharmacokinetics.

(S)-3-(6-Amino-9H-purin-9-yl)-2-(phosphonomethoxy)propanoic Acid (7a)

- Structure: Replaces the hydroxyl group with a phosphonomethoxy moiety.

- Key Differences : The phosphonate group enhances resistance to enzymatic hydrolysis, making it a candidate for antiviral therapies (e.g., targeting viral polymerases).

- Biological Activity : Demonstrated inhibition of bacterial growth in studies on acyclic nucleoside phosphonates .

- Solubility : Increased polarity due to the phosphonate group improves water solubility, though prodrug strategies (e.g., esterification) are often required for cellular uptake .

6-Amino-9H-purine-9-propanoic Acid

- Structure: Lacks the 2-hydroxy substituent on the propanoic acid chain.

- Biological Role: Limited data, but structural similarity suggests possible roles in nucleotide metabolism or as a synthetic intermediate .

2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic Acid

- Structure: Substitution at the 8-position of the purine ring with a thioether-phenoxyethyl group and a propanoic acid chain.

- kinases). The thioether linkage increases lipophilicity, enhancing membrane permeability but reducing solubility .

Structural and Functional Analysis Table

Critical Research Findings

Phosphonate Derivatives : Compounds like (S)-7a exhibit enhanced antiviral potency due to phosphonate groups mimicking phosphate moieties in nucleotides, enabling competitive inhibition of viral polymerases .

Hydroxyl Group Impact: The 2-hydroxy group in the target compound is critical for binding to enzymes like SAHH, as seen in DZA’s role in methionine cycle regulation . Its removal (e.g., 6-Amino-9H-purine-9-propanoic acid) abolishes this interaction .

Substitution Position: 8-position-modified purines (e.g., thioether-phenoxyethyl derivatives) show selectivity for adenosine receptors, whereas N9-substituted compounds target nucleotide-metabolizing enzymes .

Biological Activity

Overview

3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid is a purine derivative that has garnered attention for its potential biological activities, including enzyme inhibition and its role in various biochemical pathways. This compound is structurally characterized by the presence of both an amino group and a hydroxy group, which enhances its reactivity and interaction with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C₈H₉N₅O₃

- CAS Number : 94535-32-7

The primary mechanism of action for this compound involves its interaction with specific enzymes, notably adenosine deaminase. This enzyme plays a crucial role in purine metabolism, and inhibition can lead to altered cellular proliferation and apoptosis, particularly in cancer cells. The compound's structure allows it to mimic natural substrates, thereby interfering with normal enzymatic processes.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activities. For instance, studies have demonstrated that certain analogs can reduce the viability of A549 lung cancer cells by over 50% while showing lower toxicity towards non-cancerous Vero cells, suggesting selective cytotoxicity towards malignant cells .

| Compound | Cell Line | Viability Reduction (%) | Selectivity Index |

|---|---|---|---|

| Compound 20 | A549 | 50% | High |

| Compound 22 | A549 | 40% | Moderate |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, indicating potential applications in oxidative stress-related conditions .

Case Studies

- In Vitro Studies on A549 Cells :

- Antioxidant Evaluation :

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other purines but is unique due to its hydroxy group. This feature enhances its solubility and bioavailability compared to compounds like adenine and guanine.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Adenine | High | Lacks hydroxy group |

| Guanine | High | Lacks hydroxy group |

| 6-amino-9H-purine-9-propanoic acid | Moderate | Lacks hydroxy group |

Future Directions

Further research is warranted to explore the therapeutic potential of this compound in clinical settings. Studies focusing on its pharmacokinetics, optimal dosing regimens, and long-term effects are essential for establishing it as a viable candidate for cancer therapy.

Q & A

Basic Question: What experimental techniques are recommended for structural elucidation of 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid?

Answer:

Structural characterization should employ a combination of nuclear magnetic resonance (NMR) (1H and 13C) to resolve stereochemistry and functional groups, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to determine absolute configuration. For example, NMR analysis (as in ) can resolve the hydroxypropanoic acid moiety and purine ring interactions. Chromatographic purity (>99% via HPLC) is critical to avoid confounding spectral data .

Basic Question: How can researchers synthesize this compound derivatives?

Answer:

A validated method involves Suzuki-Miyaura cross-coupling () using palladium catalysts to attach substituents to the purine core. For instance, 6-chloro-purine intermediates can react with boronic acids under reflux with K₂CO₃ and Pd(PPh₃)₄. Post-synthesis, purification via column chromatography (e.g., EtOAc/hexane gradients) ensures product isolation. Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts .

Advanced Question: What strategies optimize the synthetic yield of this compound analogs in heterogeneous systems?

Answer:

Yield optimization requires Design of Experiments (DoE) to assess factors like catalyst loading (e.g., 0.05–0.1 mmol Pd), solvent polarity (toluene vs. DMF), and reaction time. highlights the use of process control simulations (e.g., RDF2050108 in ) to model kinetic parameters. Additionally, microwave-assisted synthesis may reduce reaction times and improve regioselectivity .

Advanced Question: How should researchers evaluate the biological activity of this compound in nucleotide metabolism studies?

Answer:

Use enzyme inhibition assays (e.g., xanthine oxidase or adenosine deaminase) to quantify IC₅₀ values. Cell-based assays (e.g., cytotoxicity in cancer cell lines) should employ standardized protocols (MTT or ATP-luciferase) with controls for purine analog interference. Structural analogs in and demonstrate the importance of correlating substituent effects (e.g., fluorine groups) with activity .

Advanced Question: How to resolve contradictions in reported bioactivity data for purine derivatives like this compound?

Answer:

Discrepancies often arise from variations in experimental conditions (e.g., buffer pH, ATP concentration). Conduct meta-analyses comparing datasets while controlling for variables like cell line origin (e.g., HEK293 vs. HeLa) or assay sensitivity. emphasizes linking results to a theoretical framework , such as purine salvage pathway dynamics, to contextualize findings .

Basic Question: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

Key challenges include low solubility in aqueous buffers and matrix interference (e.g., endogenous nucleotides). Address this via derivatization (e.g., fluorenylmethyloxycarbonyl [Fmoc] tagging, as in ) or HPLC-MS/MS with ion-pairing reagents (e.g., tetrabutylammonium) to enhance detection .

Advanced Question: How can computational methods enhance the design of purine-based therapeutics using this compound?

Answer:

Molecular docking (e.g., AutoDock Vina) can predict binding to targets like purinergic receptors. Molecular dynamics simulations assess stability of ligand-receptor complexes. highlights isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) for validating binding affinities computationally .

Advanced Question: What mechanistic insights can be gained from studying the hydrolysis of this compound esters?

Answer:

Kinetic studies (pH-rate profiles, isotope labeling) reveal hydrolysis pathways. For example, ’s butan-2-yl ester derivative undergoes enzymatic cleavage (esterases) or pH-dependent degradation. LC-MS monitoring identifies intermediates, while DFT calculations model transition states to explain rate differences .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Follow NIH/OSHA guidelines for nucleotide analogs: use PPE (gloves, lab coats), work in fume hoods, and avoid inhalation. ’s safety data sheet (SDS) for related compounds mandates spill containment with inert absorbents and disposal via incineration .

Advanced Question: How to integrate this compound into a theoretical framework for nucleotide analog research?

Answer:

Align studies with nucleotide mimicry theories , such as transition-state inhibition (e.g., mimicking adenosine in kinase pathways). stresses defining hypotheses through conceptual frameworks (e.g., purine metabolism dysregulation in cancer) to guide experimental design and data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.